molecular formula C14H18N4O2S B12063120 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

Cat. No.: B12063120
M. Wt: 306.39 g/mol
InChI Key: PXMXOWDRIFFFDI-UHFFFAOYSA-N
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Description

1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is a heterocyclic compound that contains a pyrazole ring and a piperazine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and piperazine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. The use of acid catalysis and nucleophilic substitution reactions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted pyrazoles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine is unique due to its dual ring structure, which provides a versatile platform for the development of various bioactive compounds. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Biological Activity

1-Methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine, a compound characterized by its unique pyrazole and piperazine moieties, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S with a molecular weight of 298.38 g/mol. It features a piperazine ring substituted with a sulfonyl group and a pyrazole moiety, which contributes to its biological properties.

PropertyValue
Molecular FormulaC14H18N4O2SC_{14}H_{18}N_{4}O_{2}S
Molecular Weight298.38 g/mol
CAS Number401566-79-8
Purity>95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of piperazine derivatives with pyrazole-containing compounds under acidic conditions to form the target sulfonamide product.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a recent study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values ranging from 60 nM to over 500 nM against different cancer cell lines such as HEPG2 (liver cancer) and MCF (breast cancer), indicating potent activity against these malignancies .
CompoundCell LineIC50 (nM)
This compoundHEPG2428
MCF580
NUGC60

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of pyrazoles have shown effectiveness against strains such as E. coli and S. aureus, suggesting that modifications in the structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Research has suggested that pyrazole derivatives can act as anti-inflammatory agents. The sulfonamide group in the structure may contribute to this effect by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

  • Cytotoxicity Evaluation : A study conducted by Ezz El-Arab et al. involved synthesizing various pyrazole derivatives and assessing their cytotoxicity using the Brine-Shrimp Lethality Assay. The findings indicated that certain derivatives exhibited significant cytotoxic effects, supporting the potential use of these compounds in cancer therapy .
  • Antimicrobial Screening : Another investigation focused on the synthesis of thiazole-pyrazole hybrids demonstrated promising antimicrobial activity against multiple bacterial strains, reinforcing the versatility of pyrazole derivatives in medicinal applications .

Properties

Molecular Formula

C14H18N4O2S

Molecular Weight

306.39 g/mol

IUPAC Name

1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C14H18N4O2S/c1-17-7-9-18(10-8-17)21(19,20)13-4-2-3-12(11-13)14-5-6-15-16-14/h2-6,11H,7-10H2,1H3,(H,15,16)

InChI Key

PXMXOWDRIFFFDI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=NN3

Origin of Product

United States

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